7-chloro-1-(5-chloro-4-methoxy-2-nitrophenyl)-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Description
This polycyclic indole derivative features a pyridoindole core substituted with chloro, fluoro, methoxy, nitro, and methyl groups. Its structural complexity arises from the fused bicyclic system and electron-withdrawing substituents (e.g., nitro, chloro), which influence electronic distribution, solubility, and reactivity.
Properties
Molecular Formula |
C19H16Cl2FN3O3 |
|---|---|
Molecular Weight |
424.2 g/mol |
IUPAC Name |
7-chloro-1-(5-chloro-4-methoxy-2-nitrophenyl)-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C19H16Cl2FN3O3/c1-8-3-10-9-5-14(22)12(20)6-15(9)24-18(10)19(23-8)11-4-13(21)17(28-2)7-16(11)25(26)27/h4-8,19,23-24H,3H2,1-2H3 |
InChI Key |
GKLVJGQIEHUUDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C(N1)C3=CC(=C(C=C3[N+](=O)[O-])OC)Cl)NC4=CC(=C(C=C24)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-1-(5-chloro-4-methoxy-2-nitrophenyl)-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole typically involves multiple steps, starting from readily available starting materials. One common approach is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine derivative with a ketone under acidic conditions . The specific reaction conditions, such as the choice of acid and solvent, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to achieve higher yields and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
7-chloro-1-(5-chloro-4-methoxy-2-nitrophenyl)-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The chloro and fluoro substituents can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups, leading to a diverse array of indole derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-chloro-1-(5-chloro-4-methoxy-2-nitrophenyl)-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Substituents and Yields of Pyridoindole Derivatives
Key Observations :
Spectroscopic and Structural Analysis
NMR Chemical Shift Variations :
highlights that substituent-induced chemical environment changes are detectable in specific NMR regions (e.g., regions A: 39–44 ppm, B: 29–36 ppm). For the target compound, the 2-nitrophenyl group is expected to deshield adjacent protons, causing distinct shifts compared to methoxy- or fluoro-substituted analogs (Figure 6 in ) .
IR and MS Profiles :
- The target compound’s IR spectrum will likely show peaks for NO2 (~1520 cm⁻¹) and C-Cl (~750 cm⁻¹), absent in analogs like ’s carboxamide derivative .
- Mass spectrometry will differentiate it via unique fragment patterns (e.g., loss of NO2 or Cl groups) .
Quantitative Structure-Activity Relationship (QSAR) and Molecular Descriptors
Table 2: Molecular Descriptor Comparison
Implications :
Computational and Graph-Based Comparisons
emphasizes graph-theoretical methods for structural similarity assessment. The target compound’s nitro and chloro substituents create unique graph nodes, distinguishing it from analogs with simpler halogen or alkoxy groups. However, its structural complexity may challenge traditional bit-vector similarity searches .
Biological Activity
The compound 7-chloro-1-(5-chloro-4-methoxy-2-nitrophenyl)-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is a member of the pyridoindole family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₅H₁₃Cl₂F₃N₂O₂
- Molecular Weight : 375.18 g/mol
The compound features multiple functional groups that contribute to its biological activity, including halogen atoms and a nitro group, which can influence its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar pyridoindole compounds. For instance, derivatives have shown significant activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study : A study involving related compounds demonstrated that they inhibited the proliferation of MCF-7 breast cancer cells. The mechanism was linked to the modulation of apoptotic pathways and inhibition of specific kinases involved in cancer progression .
Antioxidant Properties
Antioxidant activity is another important aspect of this compound's biological profile. Research indicates that similar structures exhibit strong free radical scavenging abilities.
- Research Findings : Compounds with similar scaffolds have been tested for their ability to inhibit DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals, showing promising results that suggest potential applications in oxidative stress-related diseases .
Enzyme Inhibition
The compound may also act as an inhibitor of various enzymes, which is crucial for therapeutic applications in diseases like cancer and inflammation.
- Mechanism : Molecular docking studies have suggested that the compound interacts with key enzymes such as dihydrofolate reductase and various kinases, potentially leading to reduced tumor growth and improved therapeutic outcomes .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of pyridoindole derivatives. Modifications in the molecular structure can lead to enhanced potency and selectivity against specific targets.
| Structural Feature | Effect on Activity |
|---|---|
| Chlorine Substitution | Increases lipophilicity and membrane permeability |
| Nitro Group Presence | Enhances electron-withdrawing properties, improving interaction with target enzymes |
| Fluorine Substitution | Often increases binding affinity to proteins due to size and electronegativity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
